Ethanol, 2-(octadecylsulfinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(octadecylsulfinyl)-, typically involves the oxidation of octadecyl sulfide to octadecyl sulfoxide, followed by the reaction with ethanol. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of ethanol, 2-(octadecylsulfinyl)-, may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(octadecylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(octadecylsulfonyl)ethanol.
Reduction: Formation of 2-(octadecylthio)ethanol.
Substitution: Formation of various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-(octadecylsulfinyl)-, has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of ethanol, 2-(octadecylsulfinyl)-, involves its interaction with lipid bilayers and proteins due to its amphiphilic structure. The sulfinyl group can form hydrogen bonds and dipole-dipole interactions, while the long octadecyl chain provides hydrophobic interactions. These properties enable it to modulate membrane fluidity and protein function, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Octadecylthio)ethanol: Similar structure but with a sulfide group instead of a sulfoxide.
2-(Octadecylsulfonyl)ethanol: Similar structure but with a sulfone group instead of a sulfoxide.
2-(Hexadecylsulfinyl)ethanol: Similar structure but with a shorter hexadecyl chain.
Uniqueness
Ethanol, 2-(octadecylsulfinyl)-, is unique due to its specific sulfinyl group, which provides distinct chemical reactivity and interaction capabilities compared to its sulfide and sulfone analogs. The long octadecyl chain also imparts unique amphiphilic properties, making it versatile for various applications.
Properties
CAS No. |
58840-42-9 |
---|---|
Molecular Formula |
C20H42O2S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-octadecylsulfinylethanol |
InChI |
InChI=1S/C20H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(22)20-18-21/h21H,2-20H2,1H3 |
InChI Key |
UTZYFZIZLDQCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
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